molecular formula C13H12O2S B1265678 Benzyl phenyl sulfone CAS No. 3112-88-7

Benzyl phenyl sulfone

Cat. No. B1265678
CAS RN: 3112-88-7
M. Wt: 232.3 g/mol
InChI Key: FABCMLOTUSCWOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzyl phenyl sulfone and its derivatives have been synthesized through various methods. A notable approach involves the Julia-Kocienski olefination reaction, utilizing 3,5-bis(trifluoromethyl)phenyl sulfones as key intermediates. This method has proven effective in synthesizing a wide range of disubstituted alkenes and dienes with good yields and stereoselectivities, highlighting the versatility of sulfones in organic synthesis (Alonso et al., 2005).

Molecular Structure Analysis

The molecular structure of benzyl phenyl sulfone derivatives has been elucidated using techniques such as crystallography. For instance, the synthesis and crystal structure analysis of o-[(Phenyl/p-methoxyphenyl)carbamoyl]benzene sulfonamides showcase the importance of molecular structure in determining the properties and reactivity of sulfone compounds (Siddiqui et al., 2010).

Chemical Reactions and Properties

Benzyl phenyl sulfone undergoes various chemical reactions, demonstrating its reactivity and potential as a synthetic intermediate. For example, tert-Butyl phenyl sulfoxide has been used as a traceless precatalyst for generating sulfenate anions, facilitating the coupling of benzyl halides to trans-stilbenes. This showcases the chemical versatility of sulfone derivatives in catalysis and synthetic applications (Zhang et al., 2015).

Physical Properties Analysis

The physical properties of benzyl phenyl sulfones, such as thermal stability and crystalline structure, play a crucial role in their application. Investigations into sulfur-containing fungicides have provided insights into the intramolecular forces and conformational stability of benzyl phenyl sulfone derivatives, highlighting their potential in various applications (Wolf, 2001).

Chemical Properties Analysis

Benzyl phenyl sulfones exhibit a range of chemical properties that make them valuable in synthesis and materials science. For instance, the photocatalytic desulfonylative homocoupling of benzylic sulfone derivatives has been explored, demonstrating the potential of sulfone groups in facilitating novel chemical transformations (Ohkura et al., 2022).

Scientific Research Applications

1. Application in Organic Chemistry and Catalysis

  • Summary of Application : Benzyl phenyl sulfone has been used in the study of metal- and photocatalytic approaches for C–S bond functionalization of sulfones . This involves the use of sulfones in Pd-catalysed Suzuki–Miyaura type reactions .
  • Methods of Application : The sulfone can participate in these reactions, leading to catalytic desulfitative functionalizations . This opens a new area of research with burgeoning activity in recent years .
  • Results or Outcomes : This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction . The inherent challenges confronting the development of these strategies will be presented, along with the potential application of this chemistry for the synthesis of natural products .

2. Application in Pyrolysis

  • Summary of Application : Benzyl sulfone has been studied in the context of pyrolysis .
  • Methods of Application : Benzyl sulfone (Dibenzyl sulfone) on pyrolysis at 290°C yields stillbene and toluene . The mechanism of pyrolysis of dibenzyl sulfones at 600-700°C has been reported .
  • Results or Outcomes : The pyrolysis of benzyl sulfone results in the formation of stillbene and toluene .

3. Application in Metal- and Photocatalytic Approaches

  • Summary of Application : Benzyl phenyl sulfone has been used in the study of metal- and photocatalytic approaches for C–S bond functionalization of sulfones . This involves the use of sulfones in Pd-catalysed Suzuki–Miyaura type reactions .
  • Methods of Application : The sulfone can participate in these reactions, leading to catalytic desulfitative functionalizations . This opens a new area of research with burgeoning activity in recent years .
  • Results or Outcomes : This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction . The inherent challenges confronting the development of these strategies will be presented, along with the potential application of this chemistry for the synthesis of natural products .

4. Application in Heterocyclic Synthesis

  • Summary of Application : Phenyl sulfonylacetophenone, a derivative of benzyl phenyl sulfone, is considered to be one of the most important synthons in the field of synthetic organic chemistry . It has been used for synthesis of five- and six-membered ring systems containing one or two heteroatoms .
  • Methods of Application : β-Ketosulfone is an active C–H acid which has been widely used as a nucleophile in many organic transformations . It has been used as a starting material for synthesis of fused heterocycles, cyclopropane, cyclopentene, and cyclohexanone derivatives .
  • Results or Outcomes : β-Ketosulfone has been used for synthesis of γ - and δ -ketosulfones, 1,4-diketones, amides, ethers, and substituted benzene derivatives due to its high synthetic importance . It is a reactive intermediate in electrophilic reactions such as halogenation, alkylation, arylation, heteroarylation, and coupling reactions, and is involved in other types of reaction such as Diels–Alder condensation with aldehydes and desulfonylation .

Safety And Hazards

Benzyl phenyl sulfone can cause skin and eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

benzenesulfonylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12O2S/c14-16(15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABCMLOTUSCWOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185059
Record name Benzene, ((phenylmethyl)sulfonyl)-, (9CI)
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Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl phenyl sulfone

CAS RN

3112-88-7
Record name [(Phenylmethyl)sulfonyl]benzene
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Record name Sulfone, benzyl phenyl
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Record name Benzyl phenyl sulfone
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Record name Benzene, ((phenylmethyl)sulfonyl)-, (9CI)
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Record name [(phenylmethyl)sulphonyl]benzene
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Record name Benzyl phenyl sulfone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
280
Citations
E Lehto, D Shirley - The Journal of Organic Chemistry, 1957 - ACS Publications
… The action of a n-butyllithium on an equimolar amount of benzyl phenyl sulfone followed by carbonation and hydrolysis allowed formation of 65% of aphenylsulfonylphenylacetic acid (I) …
Number of citations: 22 pubs.acs.org
ME Garst, LJ Dolby, S Esfandiari… - The Journal of …, 2006 - ACS Publications
… condensation of α-tetralone with benzyl phenyl sulfone using potassium t-butoxide in … benzyl phenyl sulfone is too stable to react with a sluggish ketone. However, benzyl phenyl sulfone …
Number of citations: 14 pubs.acs.org
Q Yin, N Guo, X Yin, G Ma, Y Huang… - Journal of Mass …, 2021 - Wiley Online Library
… In this work, we report an intramolecular benzyl cation transfer reaction in protonated benzyl phenyl sulfone and formation of the intermediate ions in ESI-CID-MS. An intramolecular …
FG Bordwell, MJ Bausch, JC Branca… - Journal of Physical …, 1988 - Wiley Online Library
… )benzyl phenyl sulfone and 4-(trimethylammonio) benzyl phenyl sulfone were obtained by … The bromide salt of 4-(trimethylammonio)benzyl phenyl sulfone was prepared by refluxing a …
Number of citations: 41 onlinelibrary.wiley.com
N Tokura, T Nagai, Y Shirota - Journal of Polymer Science Part …, 1968 - Wiley Online Library
… (1.8%) of benzyl phenyl sulfone. When the order of addition was reversed, the results were almost the … (1.0%) of benzyl phenyl sulfone. The total yield of the trisulfone was 1.1 g. (8.2%). …
Number of citations: 1 onlinelibrary.wiley.com
Y Shirota, T Nagai, N Tokura - Tetrahedron, 1967 - Elsevier
… II was rccrystallizd from AcOH to form white me&s, mp 17918O”, and identified as achlorobenzyl phenyl sulfone. The IR spectrum of II was compktcly identical with that of an authentic …
Number of citations: 24 www.sciencedirect.com
EM Kaiser, CR Hauser - Tetrahedron Letters, 1967 - Elsevier
We now wish to report that the 1, 3-dianion I" can be prepared readily and conveniently by means of two molecular equivalents of lithium amide in liquid anmwnia, as evidenced by two-…
Number of citations: 23 www.sciencedirect.com
L Pavlíčková, B Koutek, K Ubik… - Collection of …, 1976 - cccc.uochb.cas.cz
… Analogous diiners are also formed from 1-(4-hydroxy-3 methoxyphenyl)ethyl phenyl sulfone and from 3,5-dimethoxy-4-hydroxybenzyl phenyl sulfone. 4-Alkylidene-2-methoxy (or 2,6-…
Number of citations: 10 cccc.uochb.cas.cz
C Ding, J Otera - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
… After removal of the solvent under reduced pressure, the residue is subjected to recrystallization from CH 2 Cl 2 /hexane to afford benzyl phenyl sulfone (1.97 g, 85% yield) as a white …
Number of citations: 0 onlinelibrary.wiley.com
M Nambo, CM Crudden - Angewandte Chemie, 2014 - Wiley Online Library
… effect the Pd-catalyzed CH arylation of benzyl phenyl sulfone (2 a) with iodobenzene (3 a) … For example, para-(trifluoromethyl)benzyl phenyl sulfone (2 f) reacted with iodobenzene (3 a…
Number of citations: 164 onlinelibrary.wiley.com

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